molecular formula C₂₂H₂₉FN₃O₉P B1150399 Enantiomer of Sofosbuvir

Enantiomer of Sofosbuvir

Katalognummer B1150399
Molekulargewicht: 529.45
InChI-Schlüssel: TTZHDVOVKQGIBA-JSNLVWLESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enantiomer of Sofosbuvir is an this compound, a prescription medicine for the treatment of patients with chronic hepatitis C. There is no biological activity report on this compound until now.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Clinical Efficacy Sofosbuvir, a nucleotide hepatitis C virus (HCV) NS5B polymerase inhibitor, exhibits pangenotypic antiviral activity and a high genetic barrier to resistance. It has shown remarkable clinical efficacy in patients with chronic hepatitis C across various genotypes, with high sustained virological response (SVR) rates. Particularly, interferon-free treatment with sofosbuvir plus ribavirin has been effective in patients with HCV genotypes 1, 2, and 3, and in special populations such as patients co-infected with HCV and HIV, and those undergoing liver transplantation. The tolerability of oral sofosbuvir is generally favorable, making it an important advancement in chronic hepatitis C treatment (Keating, 2014) (Liu et al., 2014).

Analytical and Bioanalytical Methods The analytical methods for detecting and quantifying Sofosbuvir in pharmaceutical formulations and biological samples have been a subject of research. Techniques such as HPLC-based methods with UV/Vis spectrophotometric, fluorescence, and mass spectrometric detection are commonly utilized. The development of these analytical methods is crucial for future Sofosbuvir analytical approaches or investigations (Pathak, Bhardwaj, & Godela, 2022).

Therapeutic Efficacy in Special Populations Sofosbuvir-based regimens have been demonstrated to be safe and effective in patients with special conditions such as chronic and end-stage kidney disease. Clinical trials and real-world practice settings indicate that full-dose sofosbuvir-based regimens have high rates of efficacy and acceptable safety and tolerability profiles in these populations, without increased risk for cardiac adverse events or clinically meaningful changes in kidney function (Sise, McQuaid, & Martin, 2021).

Model-Based Meta-Analysis Model-based meta-analysis has been utilized to compare the efficacy of sofosbuvir-based treatments in patients with chronic HCV infection. This method generates knowledge regarding hypothetical head-to-head trials that have not been conducted previously, providing insights into the effectiveness of various sofosbuvir-based treatments (Pérez‐Pitarch et al., 2016).

Health Economic Evaluations Health economic evaluations of sofosbuvir for the treatment of chronic hepatitis C have been conducted to assess its cost-effectiveness compared with regimens without sofosbuvir. Despite the high treatment costs, sofosbuvir-based regimens are considered cost-effective in most patients, addressing the current debate regarding pricing and affordability (Luhnen et al., 2016).

Eigenschaften

Molekularformel

C₂₂H₂₉FN₃O₉P

Molekulargewicht

529.45

IUPAC-Name

propan-2-yl (2R)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m1/s1

InChI-Schlüssel

TTZHDVOVKQGIBA-JSNLVWLESA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Enantiomer of Sofosbuvir
Reactant of Route 2
Reactant of Route 2
Enantiomer of Sofosbuvir
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Enantiomer of Sofosbuvir
Reactant of Route 4
Reactant of Route 4
Enantiomer of Sofosbuvir
Reactant of Route 5
Reactant of Route 5
Enantiomer of Sofosbuvir
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Enantiomer of Sofosbuvir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.